Methoxy Montelukast
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Overview
Description
Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle . This compound retains these properties but has been modified to include a methoxy group, potentially altering its pharmacokinetic and pharmacodynamic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methoxy Montelukast involves several key steps:
Generation of Dilithium Dianion: The process begins with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropaneacetic acid by reacting it with alkyl lithium.
Final Conversion: The resulting product is further converted to this compound through a series of purification steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale generation of intermediates and coupling reactions in industrial reactors.
Purification: Extensive purification steps, including crystallization and chromatography, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Methoxy Montelukast undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methoxy Montelukast has several scientific research applications:
Chemistry: Used as a model compound to study the effects of methoxy substitution on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential effects on leukotriene pathways and inflammation.
Medicine: Explored as a potential therapeutic agent for asthma, allergic rhinitis, and other inflammatory conditions.
Industry: Used in the development of new drug formulations and delivery systems
Mechanism of Action
Methoxy Montelukast exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor 1 (CysLT1) in the lungs. This leads to decreased inflammation, reduced mucus production, and relaxation of smooth muscle. The methoxy group may enhance its binding affinity or alter its metabolic stability, potentially improving its therapeutic profile .
Comparison with Similar Compounds
Montelukast: The parent compound, widely used for asthma and allergic rhinitis.
Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic uses.
Pranlukast: A leukotriene receptor antagonist used primarily in Japan for asthma.
Uniqueness: Methoxy Montelukast is unique due to the presence of the methoxy group, which may enhance its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Montelukast .
Properties
CAS No. |
1351973-25-5 |
---|---|
Molecular Formula |
C₃₆H₃₈ClNO₃S |
Molecular Weight |
600.21 |
Synonyms |
(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid |
Origin of Product |
United States |
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